molecular formula C9H6F3NO5 B1315663 Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- CAS No. 113405-09-7

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

Cat. No. B1315663
M. Wt: 265.14 g/mol
InChI Key: FMMDNTXLWDHKSS-UHFFFAOYSA-N
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Description

Acetic acid, 4-nitro-3-(trifluoromethyl)phenoxy, is an organic compound with a molecular formula of C7H4F3NO4. It is a colorless solid that is soluble in water and has a pungent odor. Acetic acid has been used for centuries in many applications, including as a food preservative, a cleaning agent, and an antifungal agent. It is also used as a reagent in chemical synthesis, as it is a powerful oxidizing agent. In recent years, acetic acid has been studied for its potential applications in scientific research, as it has been found to have a number of biochemical and physiological effects.

Scientific Research Applications

Photoaffinity Labeling

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]- and its derivatives have been utilized as a carbene precursor with a chromogenic group for photoaffinity labeling. This innovative approach allows for the spectrophotometric detection of labeled products without the need for radioactive techniques, offering a safer and simpler method for studying biological molecules. The derivatives of this compound, upon photolysis, produce intermolecular insertion products, facilitating the identification of molecular interactions within biological systems (Hatanaka et al., 1989).

Organic Synthesis Catalyst

A novel 3-nitrobenzeneboronic acid, potentially related to acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-, has been found to efficiently catalyze the acetylation of alcohols and phenols under solvent-free conditions. This mild and environmentally friendly catalyst achieves good to excellent yields at room temperature, showcasing the versatility of nitro-substituted compounds in synthetic organic chemistry (Tale & Adude, 2006).

Environmental Applications

The use of acetic acid in supercritical water oxidation (SCWO) techniques demonstrates its capability for efficient waste management. This process allows for the near-complete destruction of various contaminants, including acetic acid and 2-nitrophenol, at high temperatures and pressures. The transformation products from SCWO, such as ammonia and acetic acid from biological sludges, can be rapidly oxidized, highlighting the potential of acetic acid derivatives in environmental remediation efforts (Shanableh & Gloyna, 1991).

properties

IUPAC Name

2-[4-nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NO5/c10-9(11,12)6-3-5(18-4-8(14)15)1-2-7(6)13(16)17/h1-3H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMDNTXLWDHKSS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCC(=O)O)C(F)(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80554819
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

265.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Acetic acid, [4-nitro-3-(trifluoromethyl)phenoxy]-

CAS RN

113405-09-7
Record name [4-Nitro-3-(trifluoromethyl)phenoxy]acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80554819
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The mixture of 4-nitro-3-trifluoromethylphenol (414 mg, 2.0 mmol), potassium carbonate (910 mg, 6.6 mmol), ethyl bromoacetate (500 mg, 3.0 mmol) and acetone (25 ml) was refluxed for 8 h. After cooling, the mixture was filtered to remove potassium carbonate. The filtrate was concentrated under reduced pressure. To this residue, 10 ml of dioxane and 14 ml 5% sodium hydroxide solution were added. After the mixture was stirred at room temperature overnight, it was acidified with concentrated hydrochloric acid to pH 2, and then extracted three times with ethyl acetate (20 ml each). Organic phases were combined, washed with water and brine, dried over magnesium sulfate, filtered, and then evaporated in vacuo. The residue was separated by column chromatography (eluent: ethyl acetate: EtOH 9:1) to give 35 mg 4-nitro-3-trifluoromethylphenoxyacetic acid as white solid, mp 92-95° C.
Quantity
414 mg
Type
reactant
Reaction Step One
Quantity
910 mg
Type
reactant
Reaction Step One
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One

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